(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

Vue d'ensemble

Description

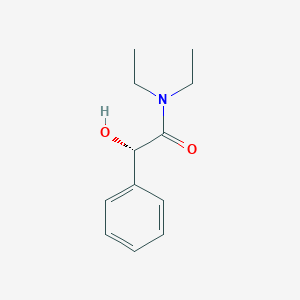

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is a chiral compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl ring, and two ethyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of (S)-2-hydroxy-2-phenylacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Amidation reaction: The acyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.

Major Products Formed

Oxidation: Formation of (S)-N,N-Diethyl-2-oxo-2-phenylacetamide or (S)-N,N-Diethyl-2-carboxy-2-phenylacetamide.

Reduction: Formation of (S)-N,N-Diethyl-2-hydroxy-2-phenylethylamine.

Substitution: Formation of substituted phenyl derivatives, such as (S)-N,N-Diethyl-2-hydroxy-2-(4-nitrophenyl)acetamide.

Applications De Recherche Scientifique

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-N,N-Diethyl-2-hydroxy-2-phenylacetamide: The enantiomer of the compound with different stereochemistry.

N,N-Diethyl-2-hydroxy-2-phenylacetamide: The racemic mixture containing both (S) and ® enantiomers.

N,N-Dimethyl-2-hydroxy-2-phenylacetamide: A structurally similar compound with methyl groups instead of ethyl groups.

Uniqueness

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is unique due to its specific (S) configuration, which can result in different biological activities compared to its ® enantiomer or racemic mixture. The presence of ethyl groups also distinguishes it from similar compounds with different alkyl substituents, potentially leading to variations in reactivity and interactions with molecular targets.

Activité Biologique

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide, also known as a chiral amide compound, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃N₁O₂. Its structure features a diethylamino group and a hydroxy group attached to a phenylacetamide backbone. The compound's chirality is significant as it may influence its biological activity and pharmacological properties.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties . Similar compounds have demonstrated efficacy in pain relief, suggesting potential applications in pain management therapies. The mechanism of action may involve modulation of neurotransmitter systems or inhibition of pain signaling pathways.

Enzyme Inhibition

A study highlighted the inhibitory effects of related phenylacetamide derivatives on specific enzymes such as CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction, making them targets for anticancer therapies. The derivatives exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B, indicating strong inhibitory potential .

Anticancer Activity

In vitro studies have shown that this compound derivatives possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). Notably, compound 2h , a derivative of the phenylacetamide class, demonstrated potent tumor inhibitory activity in a Colo205 xenograft model . This suggests that further exploration of these compounds could lead to novel anticancer agents.

Research Findings Summary

| Activity | Details |

|---|---|

| Analgesic Effects | Potential pain relief properties similar to other phenylacetamides. |

| Enzyme Inhibition | Inhibitory activity against CDC25B (IC50: 3.2–23.2 µg/mL) and PTP1B (IC50: 2.9–21.4 µg/mL). |

| Cytotoxicity | Effective against A549, HeLa, and HCT116 cell lines; potential for anticancer applications. |

Propriétés

IUPAC Name |

(2S)-N,N-diethyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLCWYBQDGCVQE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.